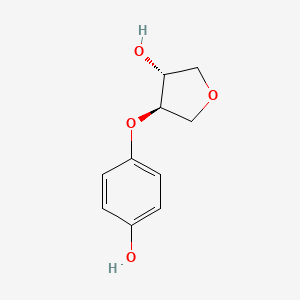

(3R,4R)-4-(4-hydroxyphenoxy)tetrahydrofuran-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R,4R)-4-(4-hydroxyphenoxy)tetrahydrofuran-3-ol, commonly known as 4-Hydroxytamoxifen (4-OHT), is a selective estrogen receptor modulator (SERM) that has been widely used in scientific research. It is a derivative of tamoxifen, which is a well-known drug used in the treatment of breast cancer. However, 4-OHT is not used as a drug itself, but rather as a research tool to investigate the role of estrogen receptors in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Multienzymatic Stereoselective Cascade Processes

Enantiopure 2-methyl-3-substituted tetrahydrofurans, structurally similar to "(3R,4R)-4-(4-hydroxyphenoxy)tetrahydrofuran-3-ol," are crucial precursors for numerous biologically active compounds. A two-step multienzymatic stereoselective cascade process facilitates the efficient synthesis of such compounds, showcasing their significant role in producing flavors, drugs, and agrochemicals with high enantiomeric excess and diastereomeric excess (Brenna et al., 2017).

Palladium-catalyzed Synthesis

The palladium-catalyzed synthesis of tetrahydrofurans involves oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, demonstrating the compound's utility in creating complex organic frameworks. This method yields 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, highlighting the versatility of tetrahydrofuran derivatives in organic synthesis (Gabriele et al., 2000).

Intramolecular Hydrogen Bonding

Research on monohydroxy derivatives of tetrahydrofuran, such as "(3R,4R)-4-(4-hydroxyphenoxy)tetrahydrofuran-3-ol," provides insight into the stabilities of different conformations influenced by intramolecular hydrogen bonding. This knowledge is fundamental in understanding the chemical behavior and potential applications of these compounds (Barker et al., 1959).

Synthesis of Branched Tetrahydrofurane δ-Sugar Amino Acid

A novel application involves using catalytic pyrolysis of cellulose to synthesize a bicyclic lactone, which serves as a chiral building block for creating new δ-sugar amino acids. These compounds, featuring a tetrahydrofurane ring, are potential candidates for developing peptidomimetics with restricted structures, showcasing the compound's utility in bioorganic chemistry and drug development (Defant et al., 2011).

Asymmetric Hydrogenation

The synthesis and application of chiral bisphosphine derivatives of tetrahydrofuran, including "(3R,4R)-3,4-bis(diphenylphosphino)tetrahydrofuran," for asymmetric hydrogenation of acrylic acids, underscores the critical role of these compounds in facilitating enantioselective catalysis. This application highlights their importance in synthesizing bioactive molecules with high enantiomeric excess (Terfort, 1992).

Eigenschaften

IUPAC Name |

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWXNEVVRWFHJI-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)

![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)

![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2637991.png)

![3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B2637994.png)

![3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637995.png)

![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide](/img/structure/B2637999.png)

![2-(3-Methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2638001.png)